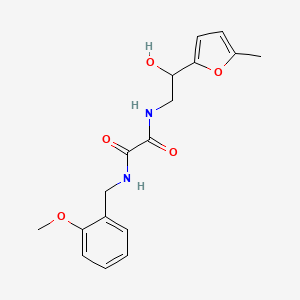

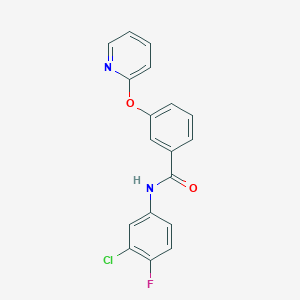

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of HMBO involves several steps, including the condensation of 2-methoxybenzaldehyde with furfural to form the furan ring. Subsequent reactions lead to the formation of the oxalamide moiety. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .

Molecular Structure Analysis

HMBO’s molecular formula is C20H21N1O6. Its three-dimensional structure reveals the presence of a furan ring, a methoxybenzyl group, and an oxalamide linkage. The compound’s stereochemistry and conformation play a crucial role in its biological activity. X-ray crystallography studies have provided insights into its precise arrangement .

Chemical Reactions Analysis

HMBO participates in several chemical reactions, including hydrolysis, esterification, and amidation. Its oxalamide functionality can undergo nucleophilic attack, leading to the formation of derivatives. Researchers have explored its reactivity with various electrophiles, providing a foundation for designing analogs with improved properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Benzofuran Derivatives Synthesis : A study on the synthesis of benzofuran derivatives through the rearrangement of furyl(aryl)alkanes suggests the potential for creating diverse bioactive compounds, which could have implications in medicinal chemistry and material science. These compounds were synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols and further rearranged into corresponding benzofuran derivatives, highlighting the versatility of furan compounds in synthetic organic chemistry (A. Gutnov et al., 1999).

Crystal Structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide : The detailed crystal structure analysis of this compound can provide insights into the design of novel molecules with potential applications in material science or as ligands in metal complexes for catalysis or therapeutic use (Meili Zhang et al., 2008).

Pharmacological Activities

Novel Pharmacologically Active Furanyl Derivatives : Research on furanyl derivatives from red seaweed showed significant anti-inflammatory and antioxidative effects, suggesting that structurally similar compounds like "N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide" could potentially be explored for their pharmacological benefits in treating inflammation or oxidative stress-related diseases (Fasina Makkar, K. Chakraborty, 2018).

Anticancer Evaluation of Derivatives : The synthesis and evaluation of specific 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity highlight the importance of structural modification in developing new therapeutic agents. This suggests that modifications to the "N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide" structure could yield compounds with potential anticancer properties (O. Bekircan et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11-7-8-15(24-11)13(20)10-19-17(22)16(21)18-9-12-5-3-4-6-14(12)23-2/h3-8,13,20H,9-10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYSBKKBHSCBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea](/img/structure/B2796591.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)

![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2796598.png)

![Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2796608.png)